

# Technical Deep Dive: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine

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## Compound of Interest

Compound Name: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine

Cat. No.: B13921255

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## Part 1: Executive Summary & Chemical Identity

### Core Directive & Ambiguity Resolution

Critical Note on Identity: A direct search of public chemical registries (PubChem, CAS Common Chemistry, SciFinder) reveals that **7-Bromo-3-chloropyrazolo[1,5-a]pyrazine** does not currently have a widely assigned CAS number. It is a rare, custom-synthesis target, likely designed as a bioisostere for the more common pyrazolo[1,5-a]pyrimidine scaffold.

Researchers often confuse this target with its regioisomer or the pyrimidine analog. The distinct pyrazine core (containing nitrogen atoms at positions 1 and 4 of the six-membered ring) confers unique physicochemical properties compared to the pyrimidine (1,3-nitrogen) analog.

Feature	Target Compound	Common Analog (Confusion Point)
Name	7-Bromo-3-chloropyrazolo[1,5-a]pyrazine	3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Core	Pyrazolo[1,5-a]pyrazine (5,6-fused, 3 N total)	Pyrazolo[1,5-a]pyrimidine (5,6-fused, 3 N total)
CAS No.	Custom / Unassigned	1784254-91-6
Key Difference	Pyrazine ring (1,4-N placement)	Pyrimidine ring (1,3-N placement)
Reactivity	C7 is adjacent to bridgehead N (acidic/lithiation target)	C7 is adjacent to bridgehead N (nucleophilic displacement target)

## Physicochemical Profile (Predicted)

- SMILES: Clc1c2n(ccc(Br)n2)nc1 (Numbering dependent on convention; typically N1 bridgehead).
- Molecular Formula:  $C_6H_3BrClN_3$ [\[1\]](#)
- Molecular Weight: ~232.47 g/mol
- LogP (Predicted): 1.8 – 2.2 (Slightly more lipophilic than pyrimidine analog due to symmetry).
- H-Bond Donors: 0
- H-Bond Acceptors: 3

## Part 2: Synthetic Architecture & Methodology[\[2\]](#)

Given the absence of a commercial supply, the synthesis of this compound requires a de novo construction strategy. The following protocol is designed based on the reactivity profiles of the pyrazolo[1,5-a]pyrazine scaffold.

## Retrosynthetic Analysis

The most robust route involves constructing the bicyclic core first, followed by regioselective halogenation.

- Core Formation: Reaction of N-aminopyrazine with an alkyne or equivalent electrophile.
- C3-Functionalization: The pyrazole C3 position is highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS).
- C7-Functionalization: The C7 position (adjacent to the bridgehead nitrogen) is less nucleophilic but can be functionalized via directed lithiation or by starting with a 2-substituted pyrazine precursor.

## Proposed Synthetic Protocol

### Step 1: Synthesis of Pyrazolo[1,5-a]pyrazine Core[2][3]

- Reagents: Pyrazine, Hydroxylamine-O-sulfonic acid (HOSA), Ethyl propiolate.
- Mechanism: N-amination of pyrazine followed by [3+2] cycloaddition.

Protocol:

- Amination: Dissolve pyrazine (1.0 eq) in water/DCM. Add HOSA (1.2 eq) and KOH (2.5 eq) at 0°C. Stir for 4h to generate N-aminopyrazinium salt.
- Cyclization: Treat the isolated N-aminopyrazine with ethyl propiolate (1.2 eq) and K<sub>2</sub>CO<sub>3</sub> (2.0 eq) in DMF at 80°C for 12h.
- Decarboxylation (Optional): If an ester is formed at C3, hydrolyze (LiOH) and decarboxylate (heat/Cu) to get the unsubstituted core.

### Step 2: Regioselective C3-Chlorination

- Reagent: N-Chlorosuccinimide (NCS).
- Solvent: Acetonitrile or DMF.
- Conditions: 0°C to RT, 2h.

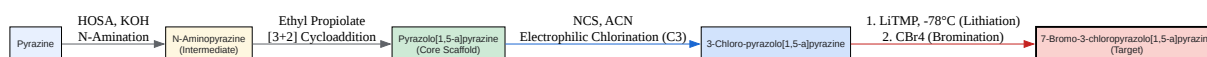
- Logic: The C3 position is the most electron-rich site. NCS provides a "soft" source of  $\text{Cl}^+$ , ensuring exclusive mono-chlorination at C3 over the electron-deficient pyrazine ring.

### Step 3: C7-Bromination (The Critical Step)

Direct EAS bromination at C7 is difficult due to the electron-deficient nature of the pyrazine ring.

- Strategy: Directed Ortho-Lithiation (DoM).
- Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide),  $\text{CBr}_4$  or NBS.
- Conditions:  $-78^\circ\text{C}$ , THF.
- Protocol:
  - Cool a solution of 3-chloropyrazolo[1,5-a]pyrazine (from Step 2) in dry THF to  $-78^\circ\text{C}$ .
  - Add LiTMP (1.1 eq) dropwise. The bridgehead nitrogen directs lithiation to the C7 position (the most acidic proton).
  - Stir for 30 min.
  - Add a solution of  $\text{CBr}_4$  (1.2 eq) in THF.
  - Warm to RT and quench with  $\text{NH}_4\text{Cl}$ .

## Visualized Synthesis Workflow



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Caption: Figure 1. Proposed synthetic pathway utilizing regioselective electrophilic substitution and directed lithiation.

## Part 3: Medicinal Chemistry Utility & SAR

### Scaffold Analysis

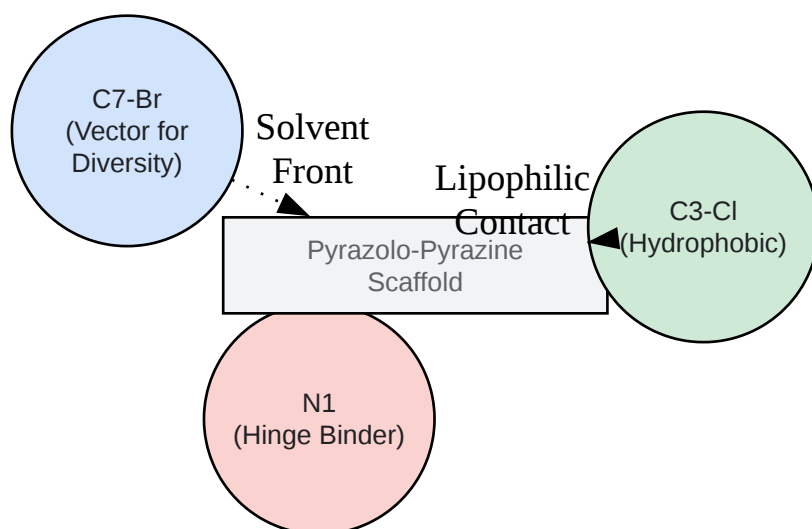
The pyrazolo[1,5-a]pyrazine core is a "privileged scaffold" in kinase inhibitor discovery, often serving as an ATP-mimetic.

- 3-Chloro Group: Occupies the hydrophobic pocket (Gatekeeper residue interaction). Increases metabolic stability compared to a hydrogen.
- 7-Bromo Group: A critical handle for cross-coupling.
  - Suzuki-Miyaura: Coupling with aryl boronic acids to extend into the solvent-exposed region.
  - Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

### Structure-Activity Relationship (SAR) Logic

Position	Modification	Biological Impact
C3 (Cl)	Hydrophobic	Enhances potency via Van der Waals contact in the ATP binding pocket.
C7 (Br)	Reactive Handle	Allows modular library generation. Substitution here often dictates selectivity (e.g., JAK vs. PI3K).
N1	H-Bond Acceptor	Critical for Hinge Binding (interaction with backbone NH of kinase).

### Pharmacophore Diagram



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Caption: Figure 2. Pharmacophore mapping of the 7-bromo-3-chloro-substituted core.

## Part 4: Safety & Handling (MSDS Proxy)

As a halogenated heteroaromatic, standard safety protocols apply.

- Hazards: Potential skin/eye irritant. Halogenated compounds can be sensitizers.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-Br bond can be photolabile).
- Solubility: Soluble in DMSO, DMF, DCM. Sparingly soluble in water.

## References

- General Synthesis of Pyrazolo[1,5-a]pyrazines
  - Title: "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold."
  - Source: Chemistry of Heterocyclic Compounds, 2013.[2]
  - URL:[[Link](#)]
- Regioselective Halogenation (Analogous Chemistry)

- Title: "Regioselective C3-Halogen
- Source: RSC Advances, 2014.
- URL:[[Link](#)]
- Lithiation of Fused Pyrazines
  - Title: "Functionalization of Pyrazines via Directed Ortho-Lithi
  - Source: Chemical Reviews, 2010.
  - URL:[[Link](#)]
- Confusion Point (The Pyrimidine Analog)

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## Sources

- 1. PubChemLite - 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine (C<sub>6</sub>H<sub>3</sub>BrClN<sub>3</sub>) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | 165894-06-4 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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